Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate
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Overview
Description
Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-(azetidin-1-yl)aniline, which is then reacted with 6-bromo-5-nitropyridine-2-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can also aid in identifying the most effective reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the azetidine ring.
Scientific Research Applications
Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidine ring can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(azetidin-1-yl)aniline: A precursor in the synthesis of the target compound.
6-bromo-5-nitropyridine-2-carboxylate: Another precursor used in the synthesis.
3-[(azetidin-1-yl)methyl]aniline: A structurally similar compound with different functional groups.
Uniqueness
Methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 6-(3-anilinoazetidin-1-yl)-5-nitropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-24-16(21)13-7-8-14(20(22)23)15(18-13)19-9-12(10-19)17-11-5-3-2-4-6-11/h2-8,12,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHXKMRFZUJQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N2CC(C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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